

Misidentification of Stable 1H-Azirines Rectified: A Structural Corrigendum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

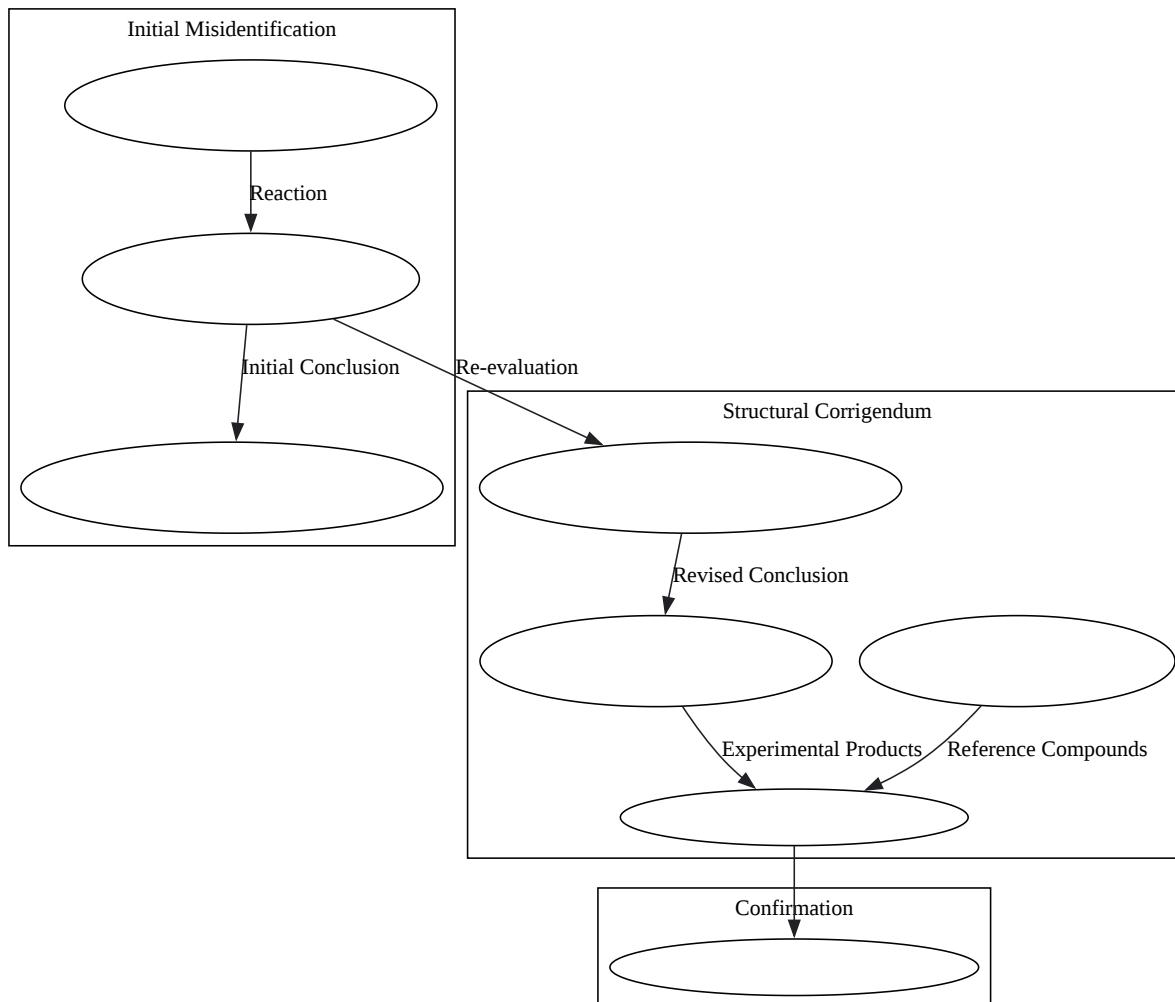
Compound Name: **1H-azirine**

Cat. No.: **B085484**

[Get Quote](#)

A critical re-evaluation of previously reported syntheses of stable **1H-azirines** has led to a significant structural correction. Compounds initially identified as novel antiaromatic **1H-azirine** heterocycles have been conclusively re-identified as N-acyl-N,N'-dialkylureas. This guide provides a detailed comparison of the originally proposed structures and the corrected assignments, supported by spectroscopic data and experimental protocols, to clarify this important corrigendum for researchers in organic synthesis and drug development.

A series of studies had previously reported the synthesis of isolable **1H-azirines**, which was a significant claim given that these three-membered rings are known to be highly strained, antiaromatic, and generally exist only as transient intermediates.^{[1][2][3][4]} However, a thorough reinvestigation has demonstrated that the products from the reaction of phenacyl bromides with N,N'-dialkylcarbodiimides are not the claimed **1H-azirines**.^{[1][2][3]}


The actual products have been unequivocally identified as simple N-acyl-N,N'-dialkylureas.^{[1][2]} This correction is crucial as it reaffirms the long-standing understanding of **1H-azirines** as highly elusive, high-energy intermediates that are not isolable at room temperature.^{[2][3][4]} In contrast, their tautomers, 2H-azirines, are well-characterized and isolable compounds.^[5]

Structural Comparison and Spectroscopic Evidence

The initial structural misassignment was based on the interpretation of spectroscopic data. However, a more detailed analysis and comparison with independently synthesized reference compounds revealed the correct structures. The key discrepancy was found in the ¹³C NMR

data, where the reported spectra for the supposed **1H-azirines** were missing a signal for a quaternary carbon, which was inconsistent with the proposed heterocyclic structure.[2]

The corrected structures, N-acyl-N,N'-dialkylureas, were confirmed by synthesizing them through an independent route and comparing their ¹H and ¹³C NMR spectra with the compounds obtained from the original reported procedure. The spectroscopic data were found to be identical.[1][2]

[Click to download full resolution via product page](#)

Comparative Spectroscopic Data

The following table summarizes the comparison of the ^{13}C NMR data for one of the representative compounds, showing the discrepancy that led to the structural reassignment.

Compound from Reaction of 4b and 5a	Authentic N-Acyl-N,N'-Dialkylurea (8c)
Reported ^{13}C NMR Data (ref. 19 in source[2])	Corrected ^{13}C NMR Data (this work in source[2])
δ (ppm): 179.9, 163.5, 137.5, 133.6, 129.5, 128.8, 55.4, 48.9, 31.8, 29.6, 26.5, 25.4	δ (ppm): 179.9, 163.5, 137.5, 133.6, 129.5, 128.8, 55.4, 48.9, 31.8, 29.6, 26.5, 25.4

Note: The original report for the 1H-azirine structure was missing a key quaternary carbon signal.

Experimental Protocols

General Procedure for the Reinvestigated Synthesis (Formation of N-Acyl-N,N'-Dialkylureas):

A solution of the respective phenacyl bromide (1.0 mmol) and N,N'-dialkylcarbodiimide (1.0 mmol) in dry acetonitrile (10 mL) was stirred at room temperature in the presence of a catalytic amount of isoquinoline (0.1 mmol) for the time specified in the original reports. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure N-acyl-N,N'-dialkylurea.

Independent Synthesis of N-Acyl-N,N'-Dialkylureas (for comparison):

The authentic samples of N-acyl-N,N'-dialkylureas were prepared by known literature methods, for instance, by the acylation of the corresponding N,N'-dialkylureas with the appropriate acyl chloride in the presence of a base. The spectroscopic data (^1H NMR, ^{13}C NMR) of these independently synthesized ureas were then compared to the products obtained from the reinvestigated synthesis.[1][2]

Computational Chemistry Insights

Theoretical calculations further support the high instability of the **1H-azirine** ring system.[6][7] Computational studies show a significant energy difference between 2H-azirine and **1H-azirine**, with the 1H-isomer being substantially less stable.[8][9][10] This high energy content is attributed to both ring strain and the antiaromatic character of the 4π -electron system.[2][4] These computational findings are consistent with the experimental observation that **1H-azirines** are not isolable under normal conditions and exist only as fleeting intermediates.[3][11]

Conclusion

The corrigendum concerning the structure of previously reported stable **1H-azirines** is a critical clarification in heterocyclic chemistry. The compounds initially identified as **1H-azirines** have been conclusively shown to be N-acyl-N,N'-dialkylureas. This correction, supported by rigorous spectroscopic analysis and independent synthesis, reinforces the understanding of **1H-azirines** as highly reactive, short-lived intermediates. Researchers in the fields of chemical synthesis and drug discovery should be aware of this revised structural assignment to avoid pursuing synthetic routes based on erroneous structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. monarch.qucosa.de [monarch.qucosa.de]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Azirine - Wikipedia [en.wikipedia.org]
- 6. Characterization of Azirine and Its Structural Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Collection - Characterization of Azirine and Its Structural Isomers - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Misidentification of Stable 1H-Azirines Rectified: A Structural Corrigendum]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085484#structural-corrigendum-of-Previously-reported-1h-azirines\]](https://www.benchchem.com/product/b085484#structural-corrigendum-of-Previously-reported-1h-azirines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com